

One-Pot Synthesis of Citalopram from 5-Cyanophthalide: Application Notes and Protocols

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Compound of Interest

Compound Name: 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile

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Abstract

This document provides detailed application notes and experimental protocols for the one-pot synthesis of the antidepressant drug Citalopram, starting from 5-cyanophthalide. This method avoids the isolation and purification of intermediates, thereby offering a more efficient and streamlined synthetic route.^{[1][2]} The protocols described herein are based on patented procedures involving Grignard reactions.^{[1][3]} Two primary approaches are detailed: a single Grignard reaction followed by reduction and cyclization, and a sequential Grignard reaction method. Quantitative data from representative syntheses are summarized, and a logical workflow of the process is visualized.

Introduction

Citalopram is a selective serotonin reuptake inhibitor (SSRI) widely used in the treatment of depression.^[1] Traditional synthetic routes to Citalopram often involve multiple steps with the isolation of intermediates, leading to lower overall yields and increased production costs. The one-pot synthesis from 5-cyanophthalide presents a significant improvement by carrying out several reaction steps in a single vessel without isolating the intermediate products.^{[1][2]} This approach simplifies the manufacturing process, making it more adaptable for commercial scale

production.[1] The key transformation involves the reaction of 5-cyanophthalide with one or more Grignard reagents, followed by reduction and cyclization to yield Citalopram.[1][2]

Data Summary

The following tables summarize the quantitative data for two distinct one-pot synthetic routes to Citalopram from 5-cyanophthalide, as described in the cited literature.

Table 1: Single Grignard Reaction Route

Reagent/Product	Molecular Weight (g/mol)	Moles	Mass/Volume	Molar Ratio
5-Cyanophthalide	159.14	0.628	100 g	1.0
4-Fluorobromobenzene	175.00	0.876	153.33 g	1.39
Magnesium Turnings	24.31	1.055	25.33 g	1.68
Iodine	253.81	-	0.05 g	Catalytic
Dry Tetrahydrofuran	-	-	300 mL	-
Dry Toluene	-	-	900 mL	-
Citalopram Hydrobromide	405.30	-	160-165 g (crude)	-
Purity (HPLC)	-	-	>99%	-

Table 2: Sequential Grignard Reaction Route (Conceptual)

Note: Specific quantities for the second Grignard reagent and final yield are not detailed in the provided search results but the pathway is described conceptually.

Reagent/Product	Role
5-Cyanophthalide	Starting Material
4-Fluorophenyl Magnesium Bromide	First Grignard Reagent
3-N,N-Dimethylaminopropylmagnesium Chloride	Second Grignard Reagent
Aqueous Sulfuric Acid	Cyclization Agent
Citalopram	Final Product

Experimental Protocols

The following are detailed protocols for the one-pot synthesis of Citalopram from 5-cyanophthalide.

Protocol 1: Single Grignard Reaction, Reduction, and Cyclization

This protocol involves a single Grignard reaction followed by reduction and cyclization to yield Citalopram without the isolation of intermediates.[\[1\]](#)

Materials:

- 5-Cyanophthalide
- 4-Fluorobromobenzene
- Magnesium Turnings
- Iodine (catalytic amount)
- Dry Tetrahydrofuran (THF)
- Dry Toluene
- 20% Aqueous Ammonium Chloride Solution
- Methanol

- Sodium Borohydride
- 20% Aqueous Acetic Acid
- Liquor Ammonia
- Anhydrous Sodium Sulfate
- Activated Carbon
- Isopropyl Alcohol
- 47% Hydrobromic Acid

Procedure:

- Grignard Reagent Preparation: In a suitable reaction vessel, prepare the 4-fluorophenyl magnesium bromide Grignard reagent by reacting 153.33 g (0.876 moles) of 4-fluorobromobenzene with 25.33 g (1.055 moles) of magnesium turnings and a catalytic amount of iodine (0.05 g) in 300 mL of dry THF.[\[3\]](#)
- Grignard Reaction: To a suspension of 100 g (0.628 moles) of 5-cyanophthalide in 900 mL of dry toluene, add the prepared Grignard reagent solution at a temperature of -4 to -2 °C.[\[3\]](#)
- Quenching: After the reaction is complete, quench the reaction mass with 100 mL of 20% aqueous ammonium chloride solution.[\[3\]](#)
- Work-up 1: Separate the toluene layer and dilute it with 100 mL of methanol.[\[3\]](#)
- Reduction: Cool the solution to 5-10°C and add sodium borohydride in portions. Stir until the reaction is complete.
- Work-up 2: Extract the aqueous layer with toluene. Combine the toluene phases and extract with 200 mL of 20% aqueous acetic acid.[\[3\]](#)
- Basification and Extraction: Cool the aqueous acid extract to 5-10 °C and adjust the pH to basic using liquor ammonia. Extract the liberated Citalopram base with toluene (3 x 300 mL).[\[3\]](#)

- **Drying and Purification:** Wash the combined toluene layer with water and dry over anhydrous sodium sulfate. Treat the toluene solution with 10 g of activated carbon and filter.[3]
- **Salt Formation:** Concentrate the filtrate under reduced pressure to obtain oily Citalopram base. Dissolve the base in 1000 mL of isopropyl alcohol and add 47% hydrobromic acid (45-50 mL).[3]
- **Crystallization and Isolation:** Stir the reaction mass for 4 hours at 25-30 °C and then cool to 10 °C. Filter the precipitated Citalopram hydrobromide salt and wash with chilled isopropyl alcohol (300 mL).[3] The purity of the resulting Citalopram salt is reported to be in excess of 99% as determined by HPLC.[3]

Protocol 2: Sequential Grignard Reaction

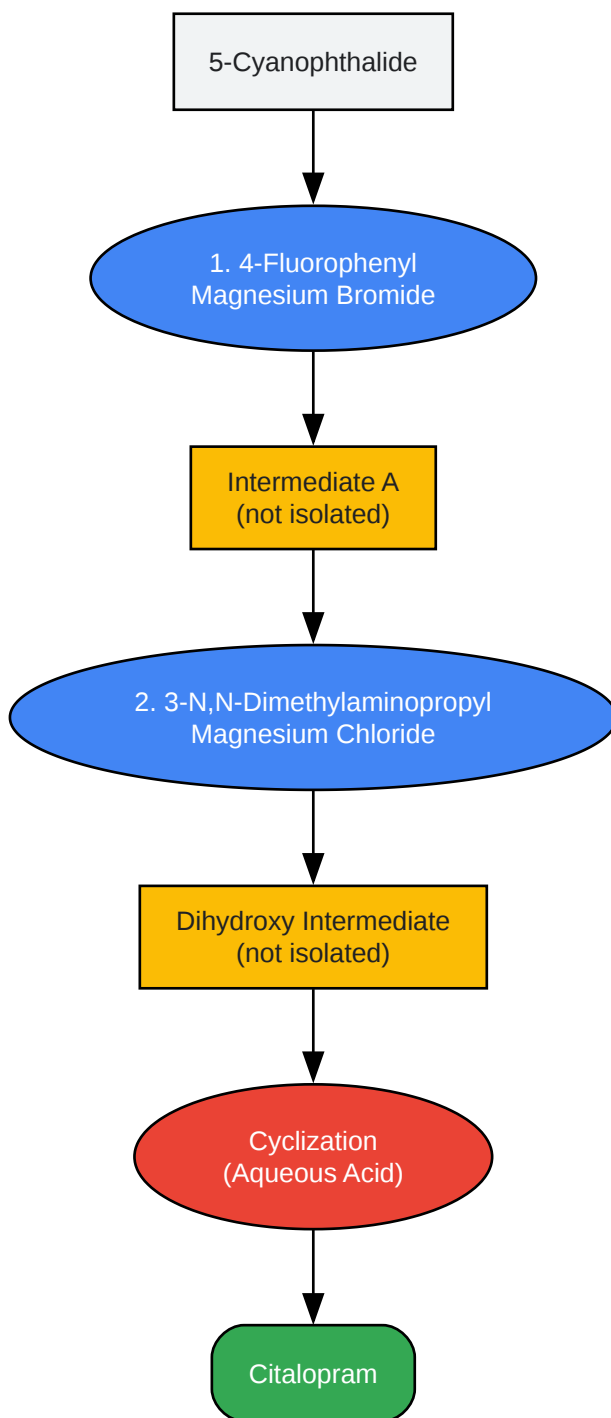
This protocol describes a process where 5-cyanophthalide is subjected to sequential Grignard reactions followed by cyclization.[1]

Conceptual Steps:

- **First Grignard Reaction:** 5-cyanophthalide is reacted with 4-fluorophenyl magnesium bromide in an organic solvent such as THF.[1][3]
- **Second Grignard Reaction:** The reaction mass from the first step is then subjected to a second Grignard reaction with 3-N,N-dimethylaminopropylmagnesium chloride.[1][3]
- **Quenching and Work-up:** The reaction is quenched with an aqueous ammonium chloride solution, followed by a suitable work-up to yield the dihydroxy intermediate.[3]
- **Cyclization:** The dihydroxy product is then subjected to cyclization in an acidic medium, such as aqueous sulfuric acid, to yield Citalopram.[1][3]

Visualized Workflow

The following diagram illustrates the logical workflow of the one-pot synthesis of Citalopram from 5-cyanophthalide via the single Grignard reaction route.



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